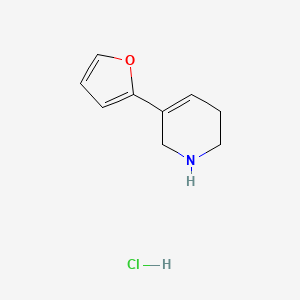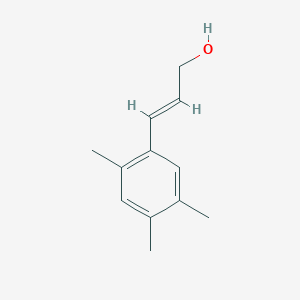
(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol
Descripción general
Descripción
(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol, commonly referred to as TMPP, is a naturally occurring molecule that is found in many plants and animals. It has been used in a variety of scientific research applications, including drug development, environmental studies, and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Analysis and Environmental Impact
The compound (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol, though not directly referenced in available literature, is chemically related to several studied compounds in the realm of organic chemistry and environmental science. For instance, the analysis of volatile organic compounds (VOCs) and their impact on the environment is a related area where such compounds are scrutinized. Studies on related compounds, like 1-Octen-3-ol, which is known for its role in contributing to the typical aroma of edible mushrooms, highlight the importance of understanding the chemical properties and environmental behavior of such organic compounds (Maggi, Papa, & Vittori, 2012).
Pharmacological Potential
Research into the pharmacological applications of compounds structurally similar to (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol, such as Nerolidol, reveals significant potential in medicine. Nerolidol, a sesquiterpene alcohol, has been studied for its multifaceted pharmacological and biological activities. These studies suggest a broad spectrum of potential health benefits, including anti-inflammatory and antioxidant effects, which could be relevant to compounds with similar structures (Chan et al., 2016).
Material Science and Organic Electronics
In material science, especially in the development of organic electronics such as OLEDs, compounds with conjugated systems similar to (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol play a crucial role. The structural properties of these compounds, particularly their ability to undergo electronic transitions, make them valuable in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into BODIPY-based materials, which are structurally related to the compound , demonstrates the potential applications in creating 'metal-free' infrared emitters for OLEDs, showcasing the versatility and importance of understanding such organic compounds (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
(E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQYHKZVPIYIW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)
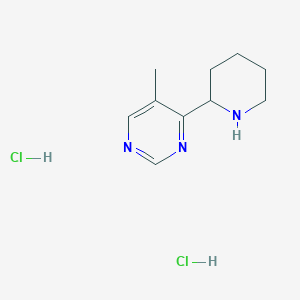
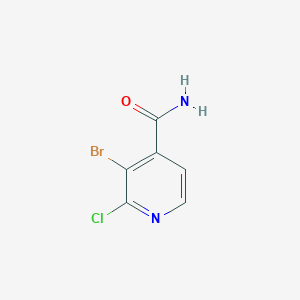

![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448710.png)
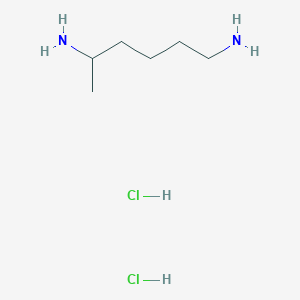
![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)
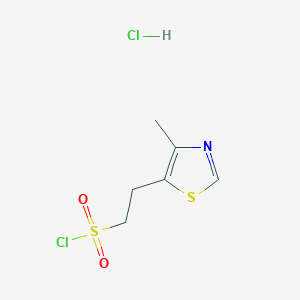
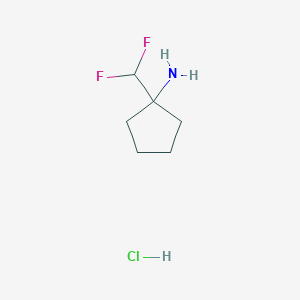
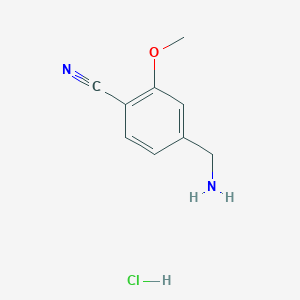
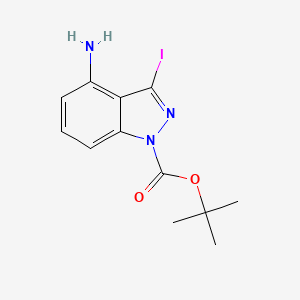
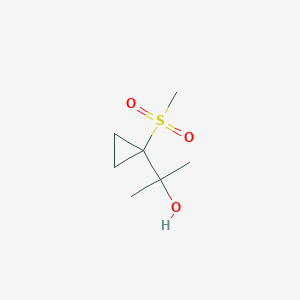
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride](/img/structure/B1448725.png)
